molecular formula C8H15NO6 B072797 N-Acetyl-D-Galactosamine CAS No. 1136-42-1

N-Acetyl-D-Galactosamine

Cat. No. B072797
CAS RN: 1136-42-1
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-KEWYIRBNSA-N
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Description

N-Acetyl-D-Galactosamine is an amino sugar and a derivative of galactose . It is a component of many O-linked and N-linked glycan structures . It is the D-enantiomer of N-acetylgalactosamine and has a role as a human metabolite, an Escherichia coli metabolite, and a mouse metabolite . It is also a natural product found in Prunus persica, Homo sapiens, and other organisms .


Synthesis Analysis

N-Acetyl-D-Galactosamine can be synthesized from D-Tagatose via the Heyns Rearrangement . A facile strategy to synthesize various GalNAc glycosides by employing a series of rare earth metal triflates has been developed . Both α-glycosides and β-glycosides of GalNAc can be obtained by conducting with Hf (OTf) 4 and Sc (OTf) 3, respectively .


Molecular Structure Analysis

The molecular formula of N-Acetyl-D-Galactosamine is C8H15NO6 . The molecular weight is 221.21 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl)oxan-3-yl]acetamide .


Chemical Reactions Analysis

N-Acetyl-D-Galactosamine is involved in the glycosylation of proteins, which is a complex, multistep process that employs around 200 glycosyltransferase enzymes . These enzymes catalyze the transfer of N-acetyl-D-galactosamine (GalNAc) to the hydroxyl groups on serines and threonines in target peptides .

Scientific Research Applications

  • Blood Group Antigenicity : N-Acetyl-D-Galactosamine plays a role in blood group A antigenicity through its transfer to mucin receptors and 2'-fucosyllactose by an enzyme in human serum and erythrocyte membranes (Kim, Perdomo, Bella, & Nordberg, 1971).

  • Hepatotoxicity Studies : It is used in pharmacometabonomic investigations to study the variability in response to galactosamine-induced liver injury, aiding in understanding hepatotoxicity and the metabolic shifts in response to toxins (Coen et al., 2012).

  • Optical Sensors for Health Monitoring : Advances in optical sensors using derivatives of N-Acetyl-D-Galactosamine are significant for assessing kidney health, detecting and treating infectious diseases, imaging cancer, and treating lysosomal disorders (Morsby & Smith, 2022).

  • Cancer Research and Drug Targeting : N-Acetyl-D-Galactosamine has implications in cancer research, especially concerning enzymes like pp-GalNAc-T6 which are upregulated in several cancers and could be potential drug targets (Banford & Timson, 2016).

  • Synthesis of Oligosaccharides : It serves as a building block for synthesizing oligosaccharides, with methods developed for efficient synthesis of various N-protected d-galactosamine derivatives (Wrodnigg, Lundt, & Stütz, 2006).

  • Golgi Apparatus Studies : N-Acetyl-D-Galactosamine is significant in studying the Golgi apparatus and its role in protein and glycoprotein secretion, as well as its cumulative inhibition effects (Bauer, Lukaschek, & Reutter, 1974).

  • Metabolism Research : Studies on its metabolism in rat liver provide insights into the metabolic pathways and the production of related compounds (Maley, Tarentino, McGarrahan, & Delgiacco, 1968).

  • Antisense Oligonucleotides : It is used in targeted delivery systems, like in conjugates with antisense oligonucleotides, to enhance potency in gene expression suppression in liver cells (Prakash et al., 2014).

  • Hepatocyte Protection : N-Acetyl-D-Galactosamine is involved in studies related to hepatocyte protection against toxins, particularly in evaluating the cytoprotective properties of various compounds (González et al., 2009).

properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-Galactosamine

CAS RN

1136-42-1, 31022-50-1
Record name Galactopyranose, 2-acetamido-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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